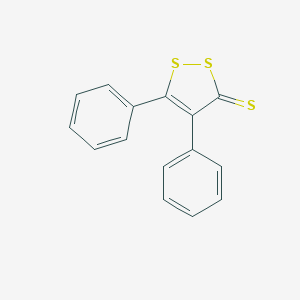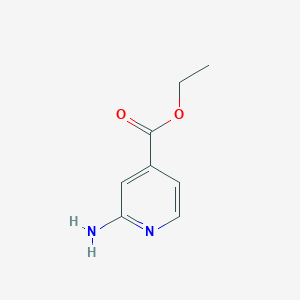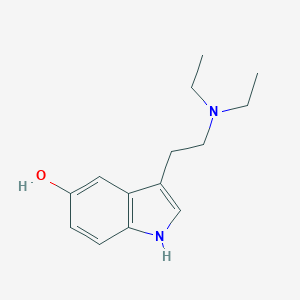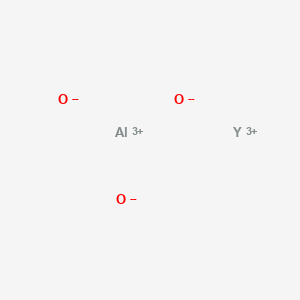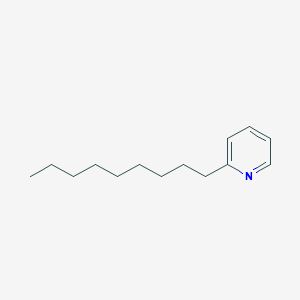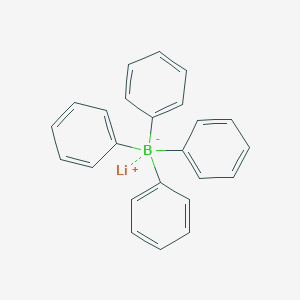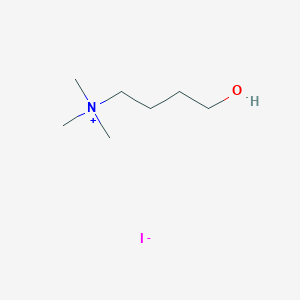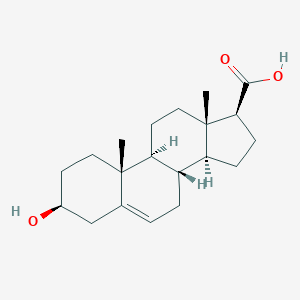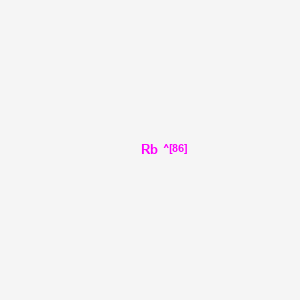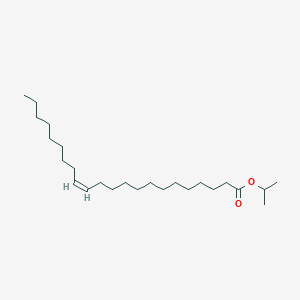
Isopropyl (Z)-docos-13-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl (Z)-docos-13-enoate is a long-chain fatty acid ester that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mecanismo De Acción
The mechanism of action of Isopropyl (Z)-docos-13-enoate is not fully understood. However, it has been suggested that its anti-inflammatory and anti-cancer properties may be due to its ability to inhibit the production of pro-inflammatory cytokines and growth factors. It has also been suggested that its moisturizing and anti-aging properties may be due to its ability to improve the skin barrier function and stimulate collagen synthesis.
Efectos Bioquímicos Y Fisiológicos
Isopropyl (Z)-docos-13-enoate has been shown to have various biochemical and physiological effects. In animal models, it has been shown to reduce inflammation, inhibit cancer cell growth, improve skin hydration, and reduce the appearance of wrinkles. It has also been shown to have antimicrobial properties against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Isopropyl (Z)-docos-13-enoate has several advantages for use in lab experiments. It is relatively easy to synthesize and has high purity and stability. It also has a wide range of potential applications in various fields. However, one limitation is that its mechanism of action is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on Isopropyl (Z)-docos-13-enoate. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential applications in other fields, such as agriculture and environmental science. Additionally, further research is needed to determine its toxicity and safety for use in humans.
Métodos De Síntesis
Isopropyl (Z)-docos-13-enoate can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of isopropyl alcohol with docos-13-enoic acid in the presence of a catalyst. Enzymatic synthesis involves the use of lipase enzymes to catalyze the esterification of isopropyl alcohol with docos-13-enoic acid. Both methods have been used to synthesize Isopropyl (Z)-docos-13-enoate with high yields and purity.
Aplicaciones Científicas De Investigación
Isopropyl (Z)-docos-13-enoate has been studied for its potential applications in various fields, including pharmaceuticals, cosmetics, and food industries. In the pharmaceutical industry, Isopropyl (Z)-docos-13-enoate has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. In the cosmetics industry, Isopropyl (Z)-docos-13-enoate has been studied for its moisturizing and anti-aging properties. It has been shown to improve skin hydration and reduce the appearance of wrinkles. In the food industry, Isopropyl (Z)-docos-13-enoate has been studied as a food additive and flavoring agent.
Propiedades
Número CAS |
10507-50-3 |
|---|---|
Nombre del producto |
Isopropyl (Z)-docos-13-enoate |
Fórmula molecular |
C25H48O2 |
Peso molecular |
380.6 g/mol |
Nombre IUPAC |
propan-2-yl (Z)-docos-13-enoate |
InChI |
InChI=1S/C25H48O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25(26)27-24(2)3/h11-12,24H,4-10,13-23H2,1-3H3/b12-11- |
Clave InChI |
LSVOEQJPCKJJLA-QXMHVHEDSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OC(C)C |
SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OC(C)C |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OC(C)C |
Otros números CAS |
10507-50-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



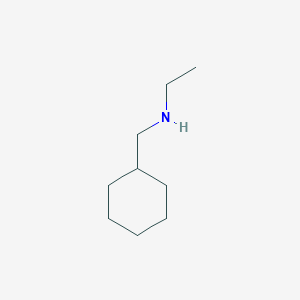
![2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole](/img/structure/B76647.png)
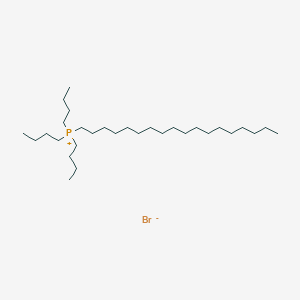
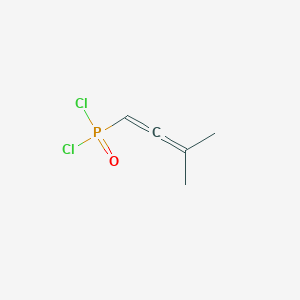
![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thiol](/img/structure/B76657.png)
